2-ethyl-5-hydroxy-4-[(Z)-1-hydroxy-2-(1-methyl-1H-benzimidazol-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ET-5-HO-4-(1-HYDROXY-2-(1-METHYL-1H-BENZIMIDAZOL-2-YL)VINYL)PHENYL PIVALATE is a complex organic compound with the molecular formula C23H26N2O4 and a molecular weight of 394.475. This compound is known for its unique structure, which includes a benzimidazole moiety and a pivalate ester group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ET-5-HO-4-(1-HYDROXY-2-(1-METHYL-1H-BENZIMIDAZOL-2-YL)VINYL)PHENYL PIVALATE typically involves multiple steps, starting with the preparation of the benzimidazole coreThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its specialized use in research. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification methods, would apply.
Chemical Reactions Analysis
Types of Reactions
2-ET-5-HO-4-(1-HYDROXY-2-(1-METHYL-1H-BENZIMIDAZOL-2-YL)VINYL)PHENYL PIVALATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The vinyl group can be reduced to an alkane.
Substitution: The benzimidazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the vinyl group would produce an alkane.
Scientific Research Applications
2-ET-5-HO-4-(1-HYDROXY-2-(1-METHYL-1H-BENZIMIDAZOL-2-YL)VINYL)PHENYL PIVALATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ET-5-HO-4-(1-HYDROXY-2-(1-METHYL-1H-BENZIMIDAZOL-2-YL)VINYL)PHENYL PIVALATE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzimidazole moiety. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-HYDROXY-1-(4-(HYDROXYETHOXY)PHENYL)-2-METHYL-1-PROPANONE
- 4-(1-HYDROXY-2-(1-METHYL-3-PHENYL-PROPYLAMINO)-PROPYL)-PHENOL
Uniqueness
2-ET-5-HO-4-(1-HYDROXY-2-(1-METHYL-1H-BENZIMIDAZOL-2-YL)VINYL)PHENYL PIVALATE is unique due to its combination of a benzimidazole moiety and a pivalate ester group. This structure imparts distinct chemical and biological properties, making it valuable for research applications .
Properties
Molecular Formula |
C23H26N2O4 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
[2-ethyl-5-hydroxy-4-[(Z)-1-hydroxy-2-(1-methylbenzimidazol-2-yl)ethenyl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C23H26N2O4/c1-6-14-11-15(18(26)12-20(14)29-22(28)23(2,3)4)19(27)13-21-24-16-9-7-8-10-17(16)25(21)5/h7-13,26-27H,6H2,1-5H3/b19-13- |
InChI Key |
BUYDWMBIMWBQGN-UYRXBGFRSA-N |
Isomeric SMILES |
CCC1=CC(=C(C=C1OC(=O)C(C)(C)C)O)/C(=C/C2=NC3=CC=CC=C3N2C)/O |
Canonical SMILES |
CCC1=CC(=C(C=C1OC(=O)C(C)(C)C)O)C(=CC2=NC3=CC=CC=C3N2C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.